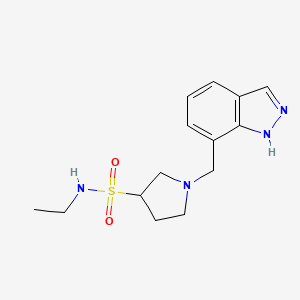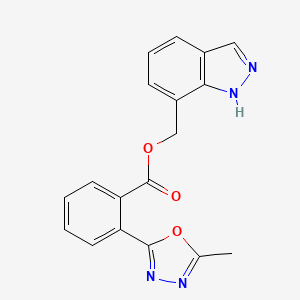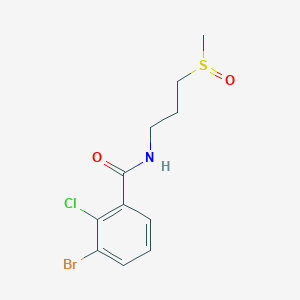
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide, also known as EIP-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIP-3 belongs to the class of sulfonamide compounds and has a unique chemical structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide involves its ability to target specific molecular pathways and enzymes in the body. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its protective effects on the heart and brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects on the body. This compound has been found to reduce oxidative stress and inflammation, which are common factors in the development of many diseases. Additionally, this compound has been shown to have a protective effect on the heart and brain by reducing the risk of damage from ischemia-reperfusion injury.
実験室実験の利点と制限
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide has several advantages for use in lab experiments. It has a unique chemical structure that makes it a promising candidate for drug development. Additionally, this compound has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for researchers. However, there are also limitations to the use of this compound in lab experiments. The synthesis of this compound requires specialized equipment and expertise, which can be a barrier for some researchers. Additionally, the cost of this compound can be prohibitive for some labs.
将来の方向性
There are several future directions for research on N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide. One area of interest is the development of new drugs based on the chemical structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound is through a multi-step process that involves the reaction of 1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide with ethyl iodide in the presence of a base. This reaction results in the formation of this compound.
科学的研究の応用
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In cardiovascular diseases, this compound has been found to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurological disorders, this compound has been shown to improve cognitive function and memory.
特性
IUPAC Name |
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-2-16-21(19,20)13-6-7-18(10-13)9-12-5-3-4-11-8-15-17-14(11)12/h3-5,8,13,16H,2,6-7,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPGZNSONVLSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1CCN(C1)CC2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7647286.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine](/img/structure/B7647289.png)

![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7647308.png)
![3-bromo-2-chloro-N-[2-(2-methoxyethylamino)-2-oxoethyl]benzamide](/img/structure/B7647324.png)
![N-ethyl-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647333.png)
![N-ethyl-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647334.png)
![4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]thiadiazole](/img/structure/B7647340.png)
![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)
![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)


![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)
![4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7647385.png)